molecular formula C8H5N3O4 B14167900 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

Cat. No.: B14167900
M. Wt: 207.14 g/mol
InChI Key: VCOFQLMFNHHCMJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and is often used as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- can be achieved through several synthetic routes. One common method involves the nitration of 1H-pyrrolo[2,3-b]pyridine derivatives. The reaction typically employs nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- can be compared with other similar compounds such as:

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

These compounds share a similar core structure but differ in the position and type of functional groups attached. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- lies in its specific nitro group at the 3-position, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)5-6(11(14)15)4-2-1-3-9-7(4)10-5/h1-3H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOFQLMFNHHCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2[N+](=O)[O-])C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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